molecular formula C20H19ClN2O3S B302786 (5Z)-3-(4-chlorophenyl)-2-imino-5-[(3-methoxy-4-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one

(5Z)-3-(4-chlorophenyl)-2-imino-5-[(3-methoxy-4-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B302786
M. Wt: 402.9 g/mol
InChI Key: ZDCJFNFTCGPGHD-OUCYFQBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-(4-chlorophenyl)-2-imino-5-[(3-methoxy-4-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring with various substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-chlorophenyl)-2-imino-5-[(3-methoxy-4-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 3-methoxy-4-propoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting intermediate is then reacted with thiourea to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-chlorophenyl)-2-imino-5-[(3-methoxy-4-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

(5Z)-3-(4-chlorophenyl)-2-imino-5-[(3-methoxy-4-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer activity.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-chlorophenyl)-2-imino-5-[(3-methoxy-4-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4-(3-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one
  • N’-(3-methoxy-4-propoxybenzylidene)-3,4-dimethylbenzenesulfonohydrazide

Uniqueness

(5Z)-3-(4-chlorophenyl)-2-imino-5-[(3-methoxy-4-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one is unique due to its specific thiazolidinone ring structure and the presence of both chlorophenyl and methoxy-propoxybenzylidene substituents. This combination of functional groups contributes to its distinct biological activities and makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H19ClN2O3S

Molecular Weight

402.9 g/mol

IUPAC Name

(5Z)-3-(4-chlorophenyl)-2-imino-5-[(3-methoxy-4-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19ClN2O3S/c1-3-10-26-16-9-4-13(11-17(16)25-2)12-18-19(24)23(20(22)27-18)15-7-5-14(21)6-8-15/h4-9,11-12,22H,3,10H2,1-2H3/b18-12-,22-20?

InChI Key

ZDCJFNFTCGPGHD-OUCYFQBSSA-N

SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)Cl)OC

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N)S2)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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